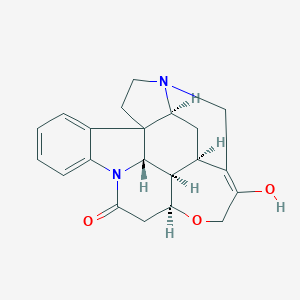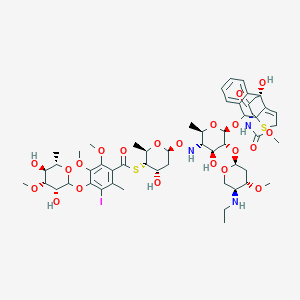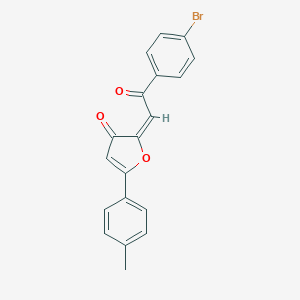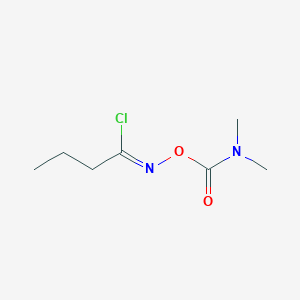![molecular formula C21H16N2OS B236396 N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B236396.png)
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide, also known as BTA-EG6, is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule belongs to a class of compounds called benzothiazole derivatives, which have been shown to have a variety of interesting biological activities.
作用機序
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide is not fully understood, but it is believed to involve the binding of the molecule to specific proteins or other biomolecules in cells. This binding may alter the activity of these molecules, leading to changes in cellular processes and functions.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide has a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as proteases and kinases, which play important roles in cellular signaling pathways. Additionally, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of certain diseases.
実験室実験の利点と制限
One of the main advantages of using N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide in lab experiments is its excellent fluorescent properties, which make it easy to visualize and track in biological systems. Additionally, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide is relatively easy to synthesize and has been shown to be stable under a variety of conditions. However, one limitation of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research involving N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide. One area of interest is the development of new fluorescent probes based on this molecule, which could be used for a variety of imaging applications. Additionally, further studies are needed to fully understand the mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide and its potential applications in the treatment of disease. Finally, there is potential for N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide to be used in the development of new materials with interesting optical and electronic properties.
合成法
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide typically involves the reaction of 2-methyl-4-nitroaniline with 2-mercaptobenzothiazole in the presence of a base, followed by the reaction of the resulting product with benzoyl chloride. This method has been described in several scientific publications and has been shown to produce high yields of pure N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide.
科学的研究の応用
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and materials science. One of the most promising applications of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide is in the development of fluorescent probes for imaging biological systems. This molecule has been shown to have excellent fluorescent properties, which makes it an ideal candidate for use in imaging studies.
特性
製品名 |
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide |
|---|---|
分子式 |
C21H16N2OS |
分子量 |
344.4 g/mol |
IUPAC名 |
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide |
InChI |
InChI=1S/C21H16N2OS/c1-14-13-16(21-23-18-9-5-6-10-19(18)25-21)11-12-17(14)22-20(24)15-7-3-2-4-8-15/h2-13H,1H3,(H,22,24) |
InChIキー |
HDFXXXZIGCJOLF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4 |
正規SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236322.png)

![N-[3-(butyrylamino)phenyl]-4-ethylbenzamide](/img/structure/B236324.png)
![5-Acetamido-2-[2-[5-acetamido-2-[[5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxymethyl]-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-3-hydroxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B236335.png)
![2-(2,4-dichlorophenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B236337.png)
![2-fluoro-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B236340.png)



![2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B236355.png)
![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}pentanamide](/img/structure/B236356.png)

![N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B236371.png)